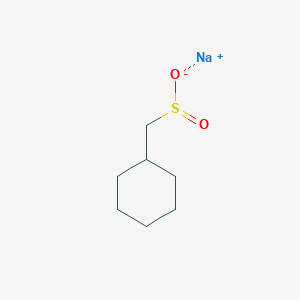

Sodium cyclohexylmethanesulfinate

Description

Contextual Background of Organosulfur Compounds in Contemporary Organic Synthesis

Organosulfur compounds, organic compounds containing sulfur, are fundamental in modern organic synthesis. wikipedia.orgnih.gov Their significance stems from their wide-ranging applications in pharmaceuticals, natural products, and materials science. nih.gov These compounds are not only integral to the structure of many biologically active molecules, including essential amino acids like cysteine and methionine, but they also serve as versatile building blocks in the laboratory. wikipedia.orgbritannica.com The diverse oxidation states of sulfur allow for a rich variety of chemical transformations, making organosulfur compounds valuable reagents and intermediates. nih.gov In chemical research, they are instrumental in the creation of new molecules. britannica.com

Overview of Sulfinate and Sulfonate Reagents in Chemical Transformations

Sulfinates (RSO₂⁻) and their corresponding acids, sulfinic acids (RSO₂H), are key intermediates and reagents in organic synthesis. wikipedia.orgnih.gov Sulfinate salts are generally more stable than sulfinic acids and are often prepared by the reduction of sulfonyl chlorides. wikipedia.orgnih.gov They are versatile building blocks for forming carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds, leading to the synthesis of sulfones, sulfonamides, and thiosulfonates, respectively. nih.gov The reactivity of sulfinates allows them to act as nucleophiles, electrophiles, or radical species depending on the reaction conditions. researchgate.net

Sulfonates (RSO₃⁻), on the other hand, are primarily recognized for the utility of their ester derivatives (sulfonyl esters, RSO₂OR') as excellent leaving groups in substitution and elimination reactions. youtube.comnih.gov The transformation of sulfinates to sulfonates can be achieved through oxidation, for instance, using hypervalent iodine reagents. nih.gov

Historical Development and Emerging Significance of Cyclohexylmethanesulfinate Structures in Chemical Research

While specific historical milestones for cyclohexylmethanesulfinate structures are not extensively documented in readily available literature, the broader class of sulfinates has been a subject of study for many years. The development of synthetic methods for various sulfinate salts has been a continuous area of research. nih.gov The significance of structures like cyclohexylmethanesulfinate lies in their potential as building blocks in the synthesis of more complex molecules. The lipophilic cyclohexyl group can impart specific solubility and reactivity properties, making it a potentially useful moiety in the design of new organic compounds. Research into the applications of various sulfinates continues to uncover new synthetic possibilities, suggesting an evolving role for specific structures like sodium cyclohexylmethanesulfinate in specialized areas of chemical synthesis. nih.govresearchgate.net

Properties

Molecular Formula |

C7H13NaO2S |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

sodium;cyclohexylmethanesulfinate |

InChI |

InChI=1S/C7H14O2S.Na/c8-10(9)6-7-4-2-1-3-5-7;/h7H,1-6H2,(H,8,9);/q;+1/p-1 |

InChI Key |

YAYGSSAXWPLYJH-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)CS(=O)[O-].[Na+] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Cyclohexylmethanesulfinate Systems

Cyclohexylmethanesulfonate as a Leaving Group in Substitution Reactions

The transformation of an alcohol into a sulfonate ester is a common strategy to convert a poor leaving group (hydroxide, HO⁻) into an excellent one. Sulfonate esters, such as those derived from methanesulfonic acid (mesylates) or p-toluenesulfonic acid (tosylates), are highly effective in nucleophilic substitution and elimination reactions. masterorganicchemistry.compitt.edu The cyclohexylmethanesulfonate group is analogous to these well-studied sulfonates and is expected to exhibit comparable reactivity. Its effectiveness as a leaving group is attributed to the ability of the sulfonate anion to stabilize the negative charge through resonance across the three oxygen atoms. libretexts.org This delocalization makes the conjugate base weak and therefore a stable species upon its departure. pitt.edulibretexts.org

The conversion of an alcohol to a cyclohexylmethanesulfonate does not alter the configuration at the carbon center, proceeding with retention of stereochemistry. libretexts.orglibretexts.org The subsequent substitution reaction, however, is highly dependent on the reaction pathway, which is dictated by the substrate, nucleophile, solvent, and temperature. freshessays.compressbooks.pub

Nucleophilic Displacement Pathways and Reaction Kinetics

Nucleophilic substitution reactions involving cyclohexylmethanesulfonate esters can proceed through two primary pathways: the Sₙ2 (bimolecular) or the Sₙ1 (unimolecular) mechanism.

The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the cyclohexylmethanesulfonate leaving group. pitt.edu The transition state involves a pentacoordinate carbon atom. pitt.edu Consequently, the reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. pitt.eduvedantu.com The rate law is expressed as: Rate = k[Substrate][Nucleophile]

The Sₙ1 mechanism is a two-step process. The first and rate-determining step is the unimolecular dissociation of the leaving group to form a planar carbocation intermediate. libretexts.orgyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The rate of an Sₙ1 reaction is independent of the nucleophile's concentration and follows first-order kinetics: vedantu.com Rate = k[Substrate]

The choice between these pathways is heavily influenced by the structure of the substrate. Primary and less-hindered secondary alkyl sulfonates favor the Sₙ2 pathway, while tertiary, benzylic, or allylic sulfonates, which can form stabilized carbocations, preferentially undergo Sₙ1 reactions. pitt.educhemistrysteps.com Polar protic solvents like water or alcohols can facilitate Sₙ1 reactions by stabilizing the carbocation intermediate, a process known as solvolysis. libretexts.orgfreshessays.comyoutube.com

Table 1: Comparison of Relative Leaving Group Abilities This table contextualizes the expected reactivity of a cyclohexylmethanesulfonate by comparing it to other common leaving groups. The values represent relative reaction rates in nucleophilic substitution.

| Leaving Group | Common Abbreviation | Relative Rate | Class |

| Trifluoromethanesulfonate | Otf | ~5 x 10⁴ | Excellent |

| p-Toluenesulfonate | OTs | 1 | Excellent |

| Methanesulfonate | OMs | ~1 | Excellent |

| Iodide | I⁻ | ~0.1 | Good |

| Bromide | Br⁻ | ~1 x 10⁻² | Good |

| Chloride | Cl⁻ | ~1 x 10⁻⁴ | Moderate |

| Hydroxide | HO⁻ | ~1 x 10⁻¹⁰ | Poor |

| (Data compiled from general relative leaving group ability charts. Actual rates are highly dependent on specific reaction conditions.) |

Analysis of Stereochemical Outcomes in Substitution Processes

The stereochemical outcome of a substitution reaction is a direct consequence of its mechanism and provides critical insight into the reaction pathway.

In an Sₙ2 reaction , the requisite backside attack of the nucleophile forces an inversion of the stereochemical configuration at the chiral center, often likened to an umbrella flipping inside out in the wind. libretexts.orglibretexts.orgyoutube.com This process is stereospecific, meaning a single stereoisomer of the reactant will yield a single, inverted stereoisomer of the product. libretexts.org For example, the Sₙ2 reaction of an (R)-configured substrate will exclusively produce the (S)-configured product.

Conversely, the Sₙ1 mechanism proceeds through a planar, achiral carbocation intermediate. libretexts.orgyoutube.com The nucleophile can attack this flat intermediate from either face with nearly equal probability. libretexts.org This results in the formation of a nearly 50:50 mixture of both possible enantiomers, a product known as a racemic mixture. libretexts.orgyoutube.com Therefore, if the starting material is an optically active, single enantiomer, the Sₙ1 reaction will lead to a loss of optical activity. freshessays.com

Role of Sodium Cyclohexylmethanesulfinate as a Building Block in Carbon-Sulfur Bond Formation

While sulfonate esters are electrophilic and serve as leaving groups, the corresponding sulfinate salt, this compound (C₆H₁₁CH₂SO₂Na), behaves as a potent sulfur-centered nucleophile. rsc.org Sodium sulfinates are versatile building blocks in organosulfur chemistry, primarily used for creating carbon-sulfur bonds, which are integral to many pharmaceuticals and materials. rsc.org Their reactivity allows for transformations into a variety of valuable organosulfur compounds. mdpi.com

Sulfonylating and Sulfenylating Reactivity

Sodium sulfinates, including this compound, are primarily recognized for their sulfonylating reactivity . mdpi.com In this role, the sulfinate anion attacks an electrophile (such as an alkyl halide or epoxide) via the sulfur atom to form a new carbon-sulfur bond, directly installing the sulfonyl (—SO₂—) functional group. This nucleophilic character makes it a key reagent for the synthesis of sulfones. rsc.org

Under different conditions, sulfinates can also exhibit sulfenylating reactivity (RS–), although this is less common and often involves multi-step transformations or specific reagents that can reduce the sulfur center. mdpi.com The primary and most direct application remains as a sulfonylating agent.

Transformations Leading to Organosulfur Compounds (e.g., Sulfones, Sulfides, Thiosulfonates)

The nucleophilic nature of this compound allows for its conversion into several important classes of organosulfur compounds.

Sulfones: The most direct transformation is the S-alkylation or S-arylation of the sulfinate anion with a suitable electrophile, such as an alkyl halide (R-X) or an aryl halide, to produce sulfones (R-SO₂-CH₂C₆H₁₁). rsc.org This reaction is a cornerstone of sulfone synthesis. organic-chemistry.org

Thiosulfonates: Sodium sulfinates can react with various sulfur electrophiles to form thiosulfonates (R-S-SO₂-R'). For instance, reaction with a sulfenyl chloride or via a controlled redox process involving disulfides can yield unsymmetrical thiosulfonates. researchgate.net Mechanochemical methods have also been developed for the controllable conversion of sodium sulfinates into either disulfides or thiosulfonates. researchgate.net

Sulfides: While not a direct product, the sulfone products derived from sulfinates can sometimes be further transformed into sulfides through reductive processes, although this is a multi-step sequence.

Table 2: Synthetic Transformations of this compound This table illustrates the expected products from the reaction of this compound with various classes of electrophiles.

| Reactant Class | Example Electrophile | Product Type | General Structure |

| Alkyl Halide | R-Br | Alkyl Sulfone | R-SO₂-CH₂C₆H₁₁ |

| Epoxide | Ethylene Oxide | β-Hydroxy Sulfone | HO-CH₂CH₂-SO₂-CH₂C₆H₁₁ |

| Sulfenyl Halide | R-S-Cl | Thiosulfonate | R-S-SO₂-CH₂C₆H₁₁ |

| Acyl Halide | R-CO-Cl | Acyl Sulfone | R-CO-SO₂-CH₂C₆H₁₁ |

Intramolecular Cyclization Reactions Involving Cyclohexylmethanesulfonate Derivatives

Intramolecular reactions, where the nucleophile and electrophile are part of the same molecule, are powerful tools for constructing cyclic compounds, including cyclic sulfones. ucsb.edumdpi.com Cyclic sulfones are important synthetic intermediates and are present in various biologically active molecules. researchgate.net A strategically functionalized cyclohexylmethanesulfonate derivative can be designed to undergo intramolecular cyclization.

A representative pathway involves an intramolecular Sₙ2 reaction. For this to occur, a molecule would need to contain both the cyclohexylmethanesulfonate leaving group and a nucleophilic functional group (e.g., an alcohol or amine) separated by a suitable carbon chain. Upon activation of the nucleophile, typically with a base, it can attack the carbon bearing the sulfonate ester, displacing it and forming a new ring. mdpi.com

For example, a δ-hydroxyalkyl cyclohexylmethanesulfonate could be synthesized. Treatment of this substrate with a non-nucleophilic base would deprotonate the terminal hydroxyl group to form an alkoxide. This intramolecular alkoxide can then attack the electrophilic carbon, displacing the cyclohexylmethanesulfonate anion and yielding a cyclic ether. Similarly, if the starting material were an ω-haloalkylsulfinate, intramolecular S-alkylation would lead to the formation of a cyclic sulfone. The formation of five- and six-membered rings through such processes is generally kinetically and thermodynamically favored. youtube.com These strategies are well-established for the synthesis of various heterocyclic systems and represent a plausible application for appropriately designed cyclohexylmethanesulfonate derivatives. ucsb.edumdpi.com

Mechanistic Studies of Fragmentation and Rearrangement Processes

Syn-/Anti-Fragmentation in Beta-Hydroxysulfonyl Intermediates

The fragmentation of β-hydroxysulfonyl intermediates, which can be formed from the reaction of this compound with suitable electrophiles, is a critical step that dictates the structure of the final products. The stereochemistry of this elimination process, specifically whether it proceeds through a syn- or anti-periplanar arrangement of the eliminating groups, is of fundamental importance.

In general, elimination reactions can occur via two primary stereochemical pathways: syn-elimination, where the proton and the leaving group depart from the same side of the developing double bond, and anti-elimination, where they depart from opposite sides. researchgate.netd-nb.infonih.gov The preferred pathway is often dictated by the conformational constraints of the molecule and the reaction conditions. For E2 reactions, an anti-periplanar arrangement is generally favored as it allows for optimal orbital overlap in the transition state, which is typically in a lower energy staggered conformation. researchgate.net

β-Hydroxy sulfones are versatile intermediates in organic synthesis, and their elimination reactions to form olefins or vinyl sulfones have been studied. ucla.edu The synthesis of β-hydroxy sulfones can be achieved through the reduction of β-keto sulfones, which in turn can be prepared from sodium sulfinates and alkynes. nih.govnih.gov

While direct experimental data on the syn-/anti-fragmentation of β-hydroxysulfonyl intermediates derived specifically from this compound is not extensively detailed in the reviewed literature, the general principles of elimination reactions provide a framework for predicting the likely stereochemical outcome. The fragmentation is expected to proceed via an E2-like mechanism, where the stereochemical requirement for an anti-periplanar arrangement of the hydroxyl group and the sulfonyl group would be a determining factor in the geometry of the resulting alkene. In cyclic systems, achieving this anti-periplanar geometry can be conformationally demanding and may influence the reaction rate and product distribution. Stereochemical studies on analogous systems, such as the β-elimination at aldehydic abasic sites in DNA, have shown that both enzymatic and non-enzymatic pathways can exhibit distinct stereochemical preferences, with examples of both syn- and anti-elimination being observed depending on the catalyst and conditions. researchgate.net

The table below summarizes the general characteristics of syn- and anti-elimination pathways.

| Feature | Syn-Elimination | Anti-Elimination |

| Dihedral Angle | 0° | 180° |

| Conformation | Eclipsed | Staggered |

| Energy Profile | Generally higher energy transition state | Generally lower energy transition state |

| Prevalence | Less common, often in rigid systems or with specific catalysts | More common, especially in flexible acyclic systems |

Exploration of Potential Electron Transfer and Radical Pathways

The involvement of electron transfer processes and the formation of radical intermediates are key aspects of the reactivity of sulfinate salts, including this compound. Sodium sulfinates are known to act as effective single electron transfer (SET) agents, leading to the formation of sulfonyl radicals. nih.gov

The generation of sulfonyl radicals from sodium sulfinates can be initiated by various means, including photoredox catalysis and transition metal catalysis. nih.gov These highly reactive intermediates can then participate in a variety of transformations, such as addition to alkenes and alkynes, and cyclization reactions. nih.gov The formation of a sulfonyl radical from this compound would involve the transfer of a single electron from the sulfinate anion.

Subsequent to their formation, sulfonyl radicals can undergo β-fragmentation, a process where a bond beta to the radical center is cleaved. This fragmentation can lead to the expulsion of a stable molecule and the formation of a new radical species. In the context of a cyclohexylmethanesulfonyl radical, β-fragmentation could potentially lead to ring-opening or other rearrangement processes.

The formation of an electron donor-acceptor (EDA) complex between a sulfinate salt and another reaction component can facilitate the SET process, often under photochemical conditions. The sodium cation can also play a crucial role in these electron transfer processes, as its coordination can influence the redox potential of the system. researchgate.net

Mechanistic investigations into related systems provide strong evidence for the viability of these radical pathways. For instance, the copper-catalyzed reactions of sulfinates often proceed through radical intermediates, and the mechanisms of these processes are actively being studied using techniques such as online coupled EPR/UV-Vis/Near-IR monitoring. The table below outlines key aspects of electron transfer and radical pathways in sulfinate chemistry.

| Process | Description | Key Intermediates |

| Single Electron Transfer (SET) | Transfer of a single electron from the sulfinate anion to an acceptor molecule or through electrochemical oxidation. | Sulfonyl radical (RSO₂•) |

| Electron Donor-Acceptor (EDA) Complex | Formation of a complex between the sulfinate (donor) and an acceptor, which can be activated by light to induce SET. | EDA complex, radical ion pair |

| Radical Addition | Addition of the sulfonyl radical to unsaturated bonds (alkenes, alkynes). | Alkyl radical intermediate |

| β-Fragmentation | Cleavage of a bond beta to the radical center in a sulfonyl radical or a downstream radical intermediate. | New radical species and a stable molecule |

| Radical Cyclization | Intramolecular addition of a radical onto an unsaturated part of the same molecule. | Cyclic radical intermediate |

Applications of Cyclohexylmethanesulfinate in Advanced Organic Synthesis

Chiral Auxiliary and Stereoselective Synthesis Applications

Chiral auxiliaries are instrumental in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds by temporarily inducing stereoselectivity in chemical reactions. sigmaaldrich.comwikipedia.orgbiosynth.com These auxiliaries, which are themselves chiral, are covalently attached to a substrate to direct the formation of a desired stereoisomer. sigmaaldrich.comwikipedia.org After the stereoselective transformation, the auxiliary is typically removed and can often be recycled. wikipedia.org

Control of Diastereoselectivity and Enantioselectivity

The control of diastereoselectivity and enantioselectivity is paramount in the synthesis of complex molecules, particularly those with pharmaceutical applications. nih.govresearchgate.netnih.gov Diastereoselective reactions create one diastereomer in preference to others, while enantioselective synthesis focuses on the preferential formation of one enantiomer. beilstein-journals.orgd-nb.info Methodologies to achieve this control are diverse and include the use of chiral catalysts, reagents, and auxiliaries. nih.govnih.gov

Despite a thorough review of existing literature, there is no documented evidence of sodium cyclohexylmethanesulfinate being employed as a chiral auxiliary to control either diastereoselectivity or enantioselectivity in chemical transformations. The established body of work on chiral auxiliaries highlights a variety of other structures, such as oxazolidinones and camphor-based derivatives, but does not include cyclohexylmethanesulfinate derivatives. sigmaaldrich.comwikipedia.org

Synthesis of Complex Stereoisomeric Compounds

The synthesis of complex stereoisomeric compounds often relies on a series of stereoselective reactions to build up multiple chiral centers with defined relative and absolute configurations. researchgate.net This is a hallmark of natural product synthesis and drug discovery. rsc.orgnih.govnih.gov

A detailed search of chemical databases and peer-reviewed publications did not yield any instances of this compound being used in the synthesis of complex stereoisomeric compounds.

Cyclohexylmethanesulfinate as an Intermediate in the Construction of Biologically Relevant Molecules

The synthesis of biologically active molecules is a major driver of innovation in organic chemistry. Intermediates that can be elaborated into valuable pharmaceutical scaffolds are of significant interest.

Precursors to Optically Active Diamine Derivatives

Optically active 1,2-diamines are crucial building blocks in synthetic chemistry, serving as chiral ligands for metal-catalyzed reactions and as key components of pharmacologically active compounds. rsc.orgresearchgate.netprinceton.edu The synthesis of these diamines often involves the resolution of racemic mixtures or asymmetric synthesis from prochiral starting materials. rsc.orgprinceton.edu

While various synthetic routes to chiral diamines have been reported, the scientific literature does not describe the use of this compound as a precursor or intermediate in these syntheses. nih.govsci-hub.se

Intermediates in the Synthesis of Natural Products and Pharmaceutical Scaffolds (e.g., Cyclophellitol (B163102), Factor Xa Inhibitors)

The total synthesis of natural products and the development of novel pharmaceutical agents often involve intricate synthetic pathways with numerous intermediates.

Cyclophellitol is a potent, irreversible inhibitor of β-glucosidases and its synthesis has been the subject of considerable research. nih.govwikipedia.org Multiple synthetic routes to cyclophellitol and its derivatives have been developed, often starting from carbohydrate precursors and involving key steps like ring-closing metathesis and epoxidation. nih.govnih.govuniversiteitleiden.nlacs.org However, none of the published synthetic pathways for cyclophellitol mention this compound as an intermediate.

Factor Xa inhibitors are a class of anticoagulant medications used to treat and prevent blood clots. nih.govahajournals.org The synthesis of these drugs, which include compounds like rivaroxaban (B1684504) and apixaban, involves the construction of complex heterocyclic scaffolds. researchgate.netnih.govresearchgate.net Extensive research has been published on the synthesis of these inhibitors and their intermediates. A review of this literature does not indicate any role for this compound in the manufacturing or laboratory synthesis of any known Factor Xa inhibitors.

Utilization in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, thereby reducing the number of synthetic steps and waste generation.

Searches for the application of this compound in multicomponent reactions or cascade processes did not yield any relevant results. The literature on these powerful synthetic tools describes a wide array of substrates and reaction types, but the involvement of cyclohexylmethanesulfinate salts has not been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of sodium cyclohexylmethanesulfinate and the products derived from its reactions. Multinuclear NMR experiments, including ¹H, ¹³C, and ²³Na, provide detailed information about the molecular framework, electronic environment of nuclei, and intermolecular interactions.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the protons of the cyclohexyl ring and the methylene (B1212753) (CH₂) group attached to the sulfinate moiety. The chemical shifts and coupling patterns of the cyclohexyl protons would provide insight into the conformational dynamics of the ring. The methylene protons, being adjacent to the sulfur atom, would appear as a distinct signal, likely a doublet if coupled to a methine proton on the ring.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton, including the carbons of the cyclohexyl ring and the key methylene carbon bonded to the sulfur. Chemical shift measurements in ¹³C NMR are particularly useful for studying the changes in the electronic environment of carbon atoms upon micelle formation or during a chemical reaction. For instance, studies on analogous sodium cyclohexylalkanoates have utilized ¹³C chemical shift differences between the monomeric and micellar states to deduce conformational changes upon aggregation. researchgate.net

²³Na NMR: As a quadrupolar nucleus, ²³Na is a sensitive probe for its local electrochemical environment. nih.gov For this compound, ²³Na NMR can be used to study ion-pairing, counterion binding to micelles, and the mobility of sodium ions in solution. nih.govsemanticscholar.org Changes in the ²³Na chemical shift and linewidth can provide quantitative data on the critical micelle concentration (cmc) and the degree of sodium ion association with the sulfinate head groups in an aggregate structure. researchgate.net Quantitative ²³Na NMR (qNMR) offers a direct and specific method for determining the concentration of sodium in a sample, as the signal intensity is directly proportional to the number of nuclei. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This is an interactive table based on typical values for similar structural motifs.

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Cyclohexyl-H | 1.0 - 2.0 | Complex multiplet pattern due to axial and equatorial protons. |

| ¹H | -CH₂-SO₂⁻ | 2.5 - 3.5 | Signal adjacent to the electron-withdrawing sulfinate group. |

| ¹³C | Cyclohexyl-C | 25 - 45 | Multiple signals corresponding to the different carbons of the ring. |

| ¹³C | -CH₂-SO₂⁻ | 55 - 70 | Signal for the methylene carbon, shifted downfield by the sulfinate group. |

Mass Spectrometry (MS) for Molecular Weight Determination and Reaction Monitoring

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for tracking its transformation during chemical reactions. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a particularly sensitive and selective method for the analysis of sulfinate salts. nih.govnih.gov For this compound, Electrospray Ionization (ESI) is the most suitable ionization technique due to the compound's ionic and polar nature.

Molecular Weight Verification: In negative ESI mode, the mass spectrometer would detect the cyclohexylmethanesulfinate anion ([C₆H₁₁CH₂SO₂]⁻), allowing for the direct confirmation of the anionic portion's mass. In positive ESI mode, it is common to observe sodium adducts of the corresponding neutral acid, such as [C₆H₁₁CH₂SO₂H + Na]⁺, or adducts with residual sodium in the system. researchgate.net The accurate mass measurement provided by high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) allows for the determination of the elemental formula.

Reaction Monitoring: In synthesis, LC-MS can be used to monitor the consumption of the this compound reactant and the formation of intermediates and final products in real-time. nih.gov This allows for reaction optimization and mechanistic investigation.

Tandem MS (MS/MS): For structural confirmation, the parent ion of interest can be isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions create a unique "fingerprint" that can be used to identify the compound unequivocally, even in complex matrices. This is especially useful for distinguishing between isomers.

Table 2: Expected Ions in ESI-Mass Spectrometry of this compound This is an interactive table.

| Ionization Mode | Expected Ion | Formula | Note |

|---|---|---|---|

| Negative ESI | [M-Na]⁻ | C₇H₁₃O₂S⁻ | Cyclohexylmethanesulfinate anion |

| Positive ESI | [M+H]⁺ | C₇H₁₅O₂S⁺ | Protonated form of the corresponding sulfinic acid |

| Positive ESI | [M+Na]⁺ | C₇H₁₄O₂SNa⁺ | Sodiated form of the corresponding sulfinic acid |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Mechanistic Probing

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. These methods are complementary and are used to confirm the molecular structure and study intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would be dominated by strong absorption bands associated with the sulfinate group. Based on data from related sulfonate and sulfate (B86663) compounds, the key vibrations are the symmetric and asymmetric S-O stretching modes. nih.govresearchgate.net Other characteristic bands include the C-H stretching and bending vibrations of the cyclohexyl and methylene groups. The presence of broad O-H stretching bands could indicate the presence of water of hydration.

Raman Spectroscopy: Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. nih.gov For this compound, Raman spectroscopy would be highly effective for analyzing the S-O symmetric stretch and the vibrations of the C-C and C-H bonds within the cyclohexyl ring's carbon skeleton. researchgate.net Conformational changes in the cyclohexyl ring, such as trans-gauche isomerism, can be quantified by analyzing the ratios of specific Raman bands. nih.gov Raman spectroscopy is also valuable for studying samples in aqueous solutions, as the Raman signal from water is typically weak and does not obscure the spectrum of the analyte. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound This is an interactive table based on data from related sulfinates and cyclohexyl compounds.

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method | Notes |

|---|---|---|---|

| 2850-2950 | C-H Stretching | IR & Raman | Vibrations of CH₂ and CH groups in the cyclohexyl ring. |

| 1440-1465 | C-H Bending | IR & Raman | Scissoring and bending modes of the methylene and methine groups. |

| 1050-1150 | S=O Asymmetric Stretch | IR | Strong, characteristic band for the sulfinate group. |

| 950-1050 | S=O Symmetric Stretch | Raman | Strong, characteristic band for the sulfinate group. |

Advanced Chromatographic Techniques for Separation and Purity Assessment of Reaction Mixtures (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the analysis of non-volatile, polar, and ionic compounds like this compound. nih.gov

Modes of Separation: Due to its ionic nature, reverse-phase (RP) HPLC on columns like C18 can be used, often with ion-pairing reagents to improve retention and peak shape. More advanced mixed-mode chromatography, which combines reverse-phase and ion-exchange characteristics, is highly effective for separating ions like sulfinates. helixchrom.comsielc.com

Mobile Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a buffer (e.g., ammonium (B1175870) formate) or acid (e.g., formic acid) to control pH and ensure reproducibility. sielc.com

Detection: Detection can be achieved using a UV detector if the compound has a chromophore, though sulfinates have weak UV absorbance at low wavelengths (~200-220 nm). sielc.com More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are highly suitable. The ultimate detector is a mass spectrometer (LC-MS), which provides both separation and identification. sielc.com

Gas Chromatography (GC): Direct analysis of the highly polar and non-volatile sodium salt by GC is not feasible. However, GC analysis can be performed after a derivatization step. In this process, the sulfinate is converted into a more volatile and thermally stable derivative (e.g., through esterification). This allows for separation on a GC column and detection, often by mass spectrometry (GC-MS). nih.gov This approach is typically more complex than HPLC and is used when specific volatile analytes are of interest.

Table 4: Exemplary HPLC Conditions for Analysis of Related Sulfonates/Sulfinates This is an interactive table summarizing typical parameters.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Mixed-Mode (e.g., Newcrom BH) or Reverse-Phase (C18) | sielc.com |

| Mobile Phase | Acetonitrile/Water with Ammonium Formate or Sulfuric Acid | sielc.com |

| Detector | ELSD, UV (200 nm), or Mass Spectrometry (MS) | sielc.comsielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

Electrochemical Methods for Studying Redox Properties and Reaction Kinetics (e.g., SECM for related systems)

Electrochemical methods are powerful for investigating the redox properties of this compound, particularly its oxidation. Sulfinate salts are well-known precursors to sulfonyl radicals via electrochemical oxidation, a transformation that is central to many modern synthetic methods. rsc.orgresearchgate.net

Cyclic Voltammetry (CV): CV is a standard technique to determine the oxidation potential of the sulfinate anion. A typical experiment would show an irreversible anodic (oxidation) peak corresponding to the one-electron oxidation of the sulfinate to a sulfonyl radical (RSO₂•). This data is crucial for designing electrosynthetic reactions.

Scanning Electrochemical Microscopy (SECM): SECM is a sophisticated technique that provides spatially resolved electrochemical information at a substrate-solution interface. mdpi.com While direct SECM studies on this compound are not widely reported, the technique is well-suited for studying the kinetics of its redox reactions. researchgate.net

Feedback Mode: An SECM tip held at a potential sufficient to oxidize the sulfinate can be moved toward a substrate. The resulting current (feedback) depends on the rate of regeneration of the sulfinate at the substrate surface. This can be used to measure the kinetics of homogeneous reactions involving the generated sulfonyl radical. researchgate.net

Generation/Collection Mode: The SECM tip can be used to "generate" sulfonyl radicals by oxidizing the sulfinate, while a nearby substrate electrode is used to "collect" (by reduction or further reaction) either the radicals themselves or subsequent products. This allows for the study of the stability and reactivity of these short-lived intermediates. mdpi.com The study of related systems, such as the O₂/O₂⁻ couple, demonstrates the power of SECM to determine heterogeneous electron transfer rate constants and to quantify the kinetics of scavenging reactions, a methodology directly applicable to the sulfonyl radicals generated from this compound. researchgate.net

Computational Chemistry and Theoretical Investigations of Cyclohexylmethanesulfinate Systems

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of sulfinate systems. researchgate.netunl.edu For the cyclohexylmethanesulfinate anion, DFT calculations can provide optimized geometries, including bond lengths, bond angles, and dihedral angles, that describe the most stable three-dimensional arrangement of the atoms.

The sulfinate group (-SO₂⁻) is a key feature, and its geometry is central to the molecule's reactivity. Theoretical calculations on similar sulfinate anions show that the sulfur atom is pyramidal, with the lone pair of electrons on the sulfur atom influencing its stereochemistry. unl.edu The S-O bond lengths are typically calculated to be intermediate between a single and a double bond, indicating delocalization of the negative charge across the two oxygen atoms. The C-S bond length is also a critical parameter that can be accurately predicted.

Electronic property calculations reveal the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For the cyclohexylmethanesulfinate anion, the HOMO is expected to be localized primarily on the sulfinate group, specifically on the sulfur and oxygen atoms, which is consistent with its nucleophilic character. acs.org The LUMO, on the other hand, would be distributed over the antibonding orbitals of the molecule. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. acs.org

Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution. nih.gov For the cyclohexylmethanesulfinate anion, the MEP would show a region of high negative potential around the oxygen atoms of the sulfinate group, confirming this as the most likely site for electrophilic attack.

Table 1: Calculated Geometrical Parameters for a Model Alkylsulfinate Anion

| Parameter | Calculated Value (Å or °) |

| C-S Bond Length | 1.85 |

| S-O Bond Length | 1.55 |

| O-S-O Bond Angle | 110.5 |

| C-S-O Bond Angle | 105.0 |

Note: These are representative values for a simple alkylsulfinate anion and may vary slightly for the cyclohexylmethanesulfinate system.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving sulfinate anions. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, locate transition states, and calculate activation energies. fiveable.me This information is vital for understanding the kinetics and thermodynamics of a reaction.

For cyclohexylmethanesulfinate, which can act as a nucleophile, reaction pathway modeling can be used to study its reactions with various electrophiles. For instance, in an S-alkylation reaction, the sulfinate anion attacks an alkyl halide. DFT calculations can model the approach of the reactants, the formation of the transition state, and the subsequent formation of the sulfone product. nih.gov The calculated activation barrier for this S-alkylation pathway would provide insight into the reaction rate.

Transition state analysis is a key component of reaction pathway modeling. acs.org The geometry of the transition state, an unstable, high-energy species, determines the stereochemical outcome of a reaction. By analyzing the vibrational frequencies of the transition state structure (a single imaginary frequency corresponds to the reaction coordinate), chemists can confirm that it is a true transition state connecting the reactants and products. chemaxon.com For reactions of cyclohexylmethanesulfinate, this analysis can help predict whether the reaction proceeds via an SN2-type mechanism and can elucidate the factors controlling stereoselectivity.

Furthermore, computational studies can explore competing reaction pathways, such as O-alkylation versus S-alkylation of the ambident sulfinate nucleophile. By comparing the activation energies for both pathways, it is possible to predict which product will be favored under different conditions. nih.gov

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Theoretical calculations can predict various spectroscopic parameters, which can be invaluable in the identification and characterization of new compounds. chemaxon.com For sodium cyclohexylmethanesulfinate, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For cyclohexylmethanesulfinate, this would involve predicting the chemical shifts for the protons and carbons of the cyclohexane (B81311) ring and the methylene (B1212753) group. The predicted shifts would be sensitive to the conformation of the cyclohexane ring and the orientation of the sulfinate group. chemaxon.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. mdpi.com These theoretical frequencies correspond to the vibrational modes of the molecule and can be used to generate a theoretical IR spectrum. For cyclohexylmethanesulfinate, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S-O bonds in the sulfinate group, as well as various C-H and C-C stretching and bending modes of the cyclohexane ring. mdpi.com Comparing the calculated and experimental IR spectra can help to confirm the presence of specific functional groups and provide information about the molecular structure.

Table 2: Predicted Spectroscopic Data for a Model Cyclohexyl-Containing Compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-S) | 55-65 ppm |

| ¹H NMR | Chemical Shift (CH-S) | 2.5-3.5 ppm |

| IR | S=O Stretch | 1050-1200 cm⁻¹ |

Note: These are approximate ranges based on general principles and data for related compounds.

Conformation Analysis of Cyclohexylmethanesulfinate Stereoisomers

The cyclohexane ring is known for its conformational flexibility, existing primarily in a chair conformation to minimize angle and torsional strain. masterorganicchemistry.com When substituents are present on the ring, they can occupy either axial or equatorial positions, leading to different conformational isomers with varying stabilities. msu.edu Computational methods are particularly well-suited for studying the conformational preferences of substituted cyclohexanes like cyclohexylmethanesulfinate. studysmarter.co.uksapub.org

For cyclohexylmethanesulfinate, the cyclohexylmethanesulfinate group (-CH₂SO₂Na) is a substituent on the cyclohexane ring. The conformational equilibrium will be determined by the energetic preference for this group to be in an equatorial or axial position. Due to steric hindrance, bulky substituents generally prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.org

Quantum chemical calculations can be used to determine the relative energies of the different chair conformations of cyclohexylmethanesulfinate. sapub.org By optimizing the geometry of both the equatorial and axial conformers and calculating their energies, the energy difference (ΔG) between them can be determined. This energy difference can then be used to calculate the equilibrium constant (Keq) for the conformational equilibrium, providing a quantitative measure of the preference for the equatorial conformer. sapub.org

Future Directions and Emerging Research Areas for Cyclohexylmethanesulfinate Chemistry

Development of Novel Synthetic Strategies for Cyclohexylmethanesulfinate Analogues

The development of new synthetic methodologies is crucial for accessing a wider range of cyclohexylmethanesulfinate analogues with diverse functionalities. Current research in organosulfur chemistry points towards several promising avenues. One key area is the functionalization of the cyclohexane (B81311) ring and the modification of the sulfinate group to create novel structures.

Future strategies may include:

Late-Stage Functionalization: Introducing functional groups onto the cyclohexane ring of pre-existing cyclohexylmethanesulfinate structures. This approach allows for the rapid generation of a library of analogues from a common intermediate.

Asymmetric Synthesis: Developing stereoselective methods to produce chiral cyclohexylmethanesulfinate analogues. The synthesis of enantiomerically pure cyclotetrapeptide analogues has demonstrated the importance of stereochemistry for biological activity, a principle that could be applied to cyclohexylmethanesulfinate derivatives. jddhs.com

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of cyclohexylmethanesulfinate and its analogues. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are particularly relevant for industrial applications. jddhs.com

Photochemical Methods: Employing light-driven reactions to access novel analogues. Photochemical synthesis can enable unique transformations that are not achievable through traditional thermal methods, such as the synthesis of functionalized trans-cyclooctenes through metal complexation. nih.gov

These novel synthetic strategies will be instrumental in creating a diverse portfolio of cyclohexylmethanesulfinate analogues, which can then be screened for a wide range of applications.

Exploration of New Catalytic Transformations Involving Cyclohexylmethanesulfinate

Sodium sulfinates are versatile building blocks in organic synthesis, capable of participating in a variety of catalytic reactions to form C-S, N-S, and S-S bonds. rsc.org Future research is expected to uncover new catalytic transformations where sodium cyclohexylmethanesulfinate can serve as a key reagent.

Emerging areas of catalytic research include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. wikipedia.orgrsc.org Developing new palladium-catalyzed methods that utilize this compound as a coupling partner will enable the synthesis of complex molecules. The Suzuki coupling, for instance, is a powerful tool for forming carbon-carbon bonds and is widely used in industry. youtube.com

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation in organic chemistry. Future work could focus on developing catalytic systems that enable the direct sulfonylation of C-H bonds using this compound, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations involving cyclohexylmethanesulfinate will be a significant area of research. This will allow for the synthesis of chiral sulfones and other sulfur-containing compounds with high stereocontrol.

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel can enable novel transformations that are not possible with a single catalyst. Exploring dual catalytic systems that incorporate this compound could lead to the discovery of new and efficient synthetic methods.

The following table provides examples of potential catalytic cross-coupling reactions where this compound could be utilized.

| Catalyst System | Coupling Partner | Potential Product | Reference |

| Palladium(0) | Aryl Halide | Aryl cyclohexylmethyl sulfone | wikipedia.orgrsc.org |

| Copper(I) | Amine | N-Cyclohexylmethylsulfonyl amine | rsc.org |

| Iron(III) | Thiol | S-Cyclohexylmethyl thiosulfonate | rsc.org |

Green Chemistry Approaches in Cyclohexylmethanesulfinate Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. mdpi.comjocpr.com Future research on this compound will undoubtedly focus on incorporating green chemistry principles into its synthesis and applications.

Key green chemistry approaches include:

Use of Renewable Feedstocks: Investigating the synthesis of cyclohexylmethanesulfinate from renewable resources, such as those derived from biomass, would be a significant step towards sustainability. kit.edu Lignin, a major component of plant biomass, is a renewable source of aromatic compounds that could potentially be used as a starting material. kit.edu

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents such as water, supercritical CO2, or bio-based solvents is a key aspect of green chemistry. jocpr.com The development of solvent-free reaction conditions, such as mechanochemical synthesis, is also a promising area. mdpi.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods instead of stoichiometric reagents reduces waste and improves atom economy. mdpi.comresearchgate.net Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly approach. researchgate.net

Energy Efficiency: Utilizing energy-efficient synthesis techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com

The adoption of these green chemistry principles will not only reduce the environmental footprint of cyclohexylmethanesulfinate chemistry but also potentially lead to more cost-effective and efficient processes.

Advanced Mechanistic Insights through In Situ Spectroscopy and Real-Time Monitoring

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new transformations. The use of advanced analytical techniques for in situ and real-time monitoring of reactions involving cyclohexylmethanesulfinate will provide crucial mechanistic insights.

Techniques for advanced mechanistic studies include:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of reaction intermediates and the determination of reaction kinetics. acs.orgacs.orgresearchgate.net For example, in situ ³¹P NMR has been used to study the mechanism of palladium-catalyzed reactions. acs.orgacs.org

In Situ Raman and IR Spectroscopy: Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy are powerful tools for monitoring changes in chemical bonding during a reaction. These techniques have been successfully used to study mechanochemical reactions in real-time. nih.govresearchgate.netresearchgate.net

Mass Spectrometry: Real-time analysis of reaction mixtures by mass spectrometry can provide information about the formation of products and byproducts, helping to elucidate reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the stability of intermediates and transition states, complementing experimental studies. researchgate.net

By combining these advanced analytical techniques, researchers can gain a detailed understanding of the mechanisms of reactions involving cyclohexylmethanesulfinate, which will facilitate the development of more efficient and selective synthetic methods.

Potential for Applications in Advanced Materials Research

While the primary applications of sulfinates have traditionally been in organic synthesis, there is growing interest in their potential use in advanced materials. The unique properties of the cyclohexylmethanesulfinate moiety could be leveraged to create novel materials with tailored functionalities.

Potential applications in materials science include:

Polymer Chemistry: Cyclohexylmethanesulfinate derivatives could be incorporated into polymer backbones or used as functional additives to modify the properties of existing polymers. For example, they could be used to improve the thermal stability or flame retardancy of materials. The use of renewable resources like fatty acids to create new polymeric materials is an active area of research. kit.edu

Functional Surfaces: The sulfinate group can be used to anchor molecules to surfaces, allowing for the creation of functionalized materials with specific properties, such as altered wettability or biocompatibility.

Nanomaterials: The synthesis of nanoparticles using green methods is an expanding field. ejcmpr.com Cyclohexylmethanesulfinate could potentially be used as a capping agent or stabilizer in the synthesis of metal nanoparticles, influencing their size, shape, and properties.

Biomaterials: The development of multifunctional biomaterials for applications such as drug delivery or tissue engineering is a rapidly growing area. mdpi.com The incorporation of cyclohexylmethanesulfinate moieties into biomaterials could impart desirable properties.

The exploration of this compound in materials science is still in its early stages, but the versatility of the sulfinate functional group suggests a wide range of potential applications that are yet to be discovered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.